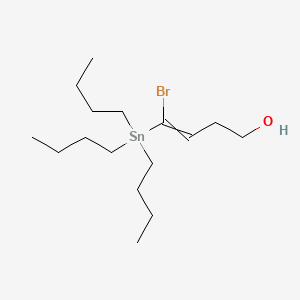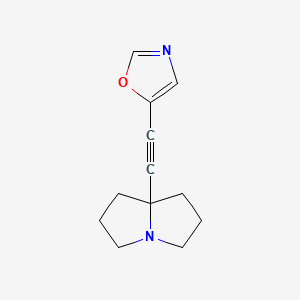
1H-Pyrrolizine, hexahydro-7a-(5-oxazolylethynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrolizine, hexahydro-7a-(5-oxazolylethynyl)- is a heterocyclic compound that features a pyrrolizine core structure with a hexahydro modification and an oxazolylethynyl substituent at the 7a position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine, hexahydro-7a-(5-oxazolylethynyl)- typically involves the cyclization of pyrrolidine derivatives or the cyclization of acyclic precursors. One common method is the Dieckmann reaction, which involves the intramolecular condensation of diesters to form cyclic β-keto esters, followed by reduction and further functionalization to introduce the oxazolylethynyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic routes for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolizine, hexahydro-7a-(5-oxazolylethynyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The oxazolylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1H-Pyrrolizine, hexahydro-7a-(5-oxazolylethynyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine, hexahydro-7a-(5-oxazolylethynyl)- involves its interaction with molecular targets such as enzymes or receptors. The oxazolylethynyl group may play a crucial role in binding to these targets, thereby modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-pyrrolizine: A structurally related compound without the oxazolylethynyl group.
Pyrrolizidine: A parent compound with a similar core structure but lacking the hexahydro and oxazolylethynyl modifications.
1H-Pyrrolizine-1-methanol, hexahydro-7-hydroxy-: Another derivative with a hydroxyl group at the 7 position.
Uniqueness
1H-Pyrrolizine, hexahydro-7a-(5-oxazolylethynyl)- is unique due to the presence of the oxazolylethynyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s reactivity and specificity in various applications, making it a valuable molecule for research and development.
Properties
CAS No. |
651314-17-9 |
|---|---|
Molecular Formula |
C12H14N2O |
Molecular Weight |
202.25 g/mol |
IUPAC Name |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethynyl]-1,3-oxazole |
InChI |
InChI=1S/C12H14N2O/c1-4-12(5-2-8-14(12)7-1)6-3-11-9-13-10-15-11/h9-10H,1-2,4-5,7-8H2 |
InChI Key |
XGWNRLOETFVTOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C#CC3=CN=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


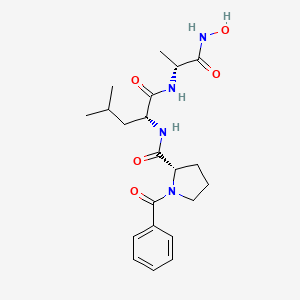
![2-Chloro-1-[4-(4-fluoro-phenoxy)-piperidin-1-yl]-ethanone](/img/structure/B12592105.png)
![3-[2-carboxyethyl(dodecyl)amino]propanoic acid;[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] dihydrogen phosphate](/img/structure/B12592119.png)
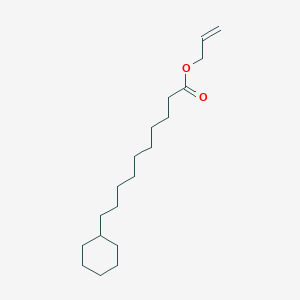
![N~1~,N~1'~-[Azanediyldi(4,1-phenylene)]di(benzene-1,2-diamine)](/img/structure/B12592132.png)
![3-(4-Chlorophenyl)-1-(1H-imidazo[4,5-b]pyridin-2-yl)prop-2-en-1-one](/img/structure/B12592146.png)
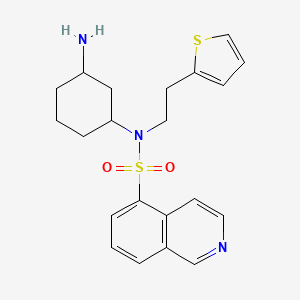
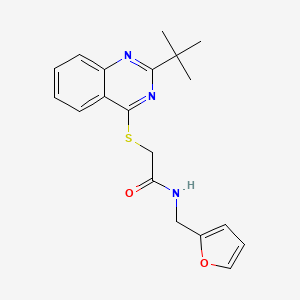

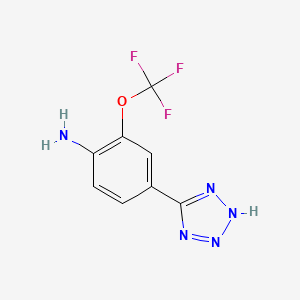

propanedinitrile](/img/structure/B12592176.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-phenylpropyl)ethane-1,2-diamine](/img/structure/B12592178.png)
